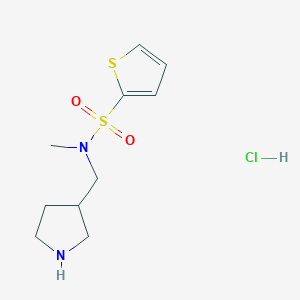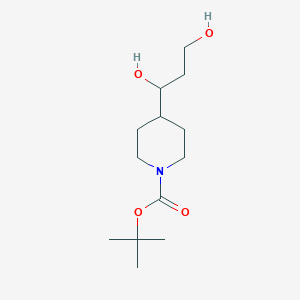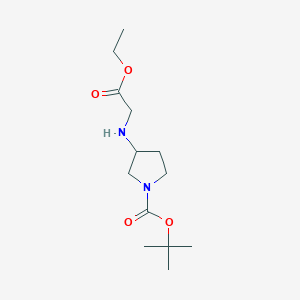
2-(bromomethyl)-1-ethyl-1H-imidazole
Overview
Description
2-(Bromomethyl)-1-ethyl-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1-ethyl-1H-imidazole is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of protein kinases. This inhibition can lead to the disruption of cellular signaling pathways, which may result in the inhibition of cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-(Bromomethyl)-1-ethyl-1H-imidazole has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of various microorganisms, including bacteria and fungi. It has also been reported to exhibit cytotoxicity towards cancer cells. Moreover, the compound has been shown to inhibit the activity of protein kinases, which are involved in various cellular processes such as cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(bromomethyl)-1-ethyl-1H-imidazole is its ease of synthesis. The compound can be synthesized under mild conditions and yields a high purity product. Moreover, the compound has been shown to exhibit various biological activities, which make it a potential candidate for drug discovery.
However, one of the limitations of 2-(bromomethyl)-1-ethyl-1H-imidazole is its limited solubility in water. This can make it difficult to study the compound in aqueous environments. Moreover, the compound has been reported to exhibit cytotoxicity towards normal cells, which may limit its potential applications in medicinal chemistry.
Future Directions
There are several future directions for the study of 2-(bromomethyl)-1-ethyl-1H-imidazole. One of the areas of interest is the development of new synthetic methods for the compound. This can lead to the production of new derivatives with improved biological activities.
Moreover, the compound can be further investigated as a potential inhibitor of protein kinases. This can lead to the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders.
Furthermore, the compound can be studied for its potential applications in material science. It has been reported to exhibit various physical and chemical properties, which make it a potential candidate for the development of new materials.
Conclusion:
In conclusion, 2-(bromomethyl)-1-ethyl-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound can be synthesized under mild conditions and exhibits various biological activities, including antimicrobial, antifungal, and antitumor activities. Moreover, the compound has been shown to inhibit the activity of protein kinases, which are involved in various cellular processes. Although the compound has some limitations, it has several future directions for study, including the development of new synthetic methods, drug discovery, and material science.
Scientific Research Applications
2-(Bromomethyl)-1-ethyl-1H-imidazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antimicrobial, antifungal, and antitumor activities. The compound has also been investigated as a potential inhibitor of protein kinases, which are involved in various cellular processes such as cell proliferation and differentiation.
properties
IUPAC Name |
2-(bromomethyl)-1-ethylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-2-9-4-3-8-6(9)5-7/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJXZPYOYUMSJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl 3-((1H-benzo[d]imidazol-2-yl)oxy)piperidine-1-carboxylate](/img/structure/B3239409.png)


![2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride](/img/structure/B3239433.png)


![2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B3239458.png)


